molecular formula C9H19N3O2S B15260234 N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide

N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide

Cat. No.: B15260234
M. Wt: 233.33 g/mol
InChI Key: SEJXTYMQRPOUHQ-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide is a compound that features a piperidine ring and a pyrrolidine ring connected by a sulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide typically involves the reaction of piperidine and pyrrolidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of piperidine-4-amine and pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine and pyrrolidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide
  • N-(Piperidin-4-YL)morpholine-1-sulfonamide
  • N-(Piperidin-4-YL)piperidine-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H19N3O2S

Molecular Weight

233.33 g/mol

IUPAC Name

N-piperidin-4-ylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C9H19N3O2S/c13-15(14,12-7-1-2-8-12)11-9-3-5-10-6-4-9/h9-11H,1-8H2

InChI Key

SEJXTYMQRPOUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2CCNCC2

Origin of Product

United States

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